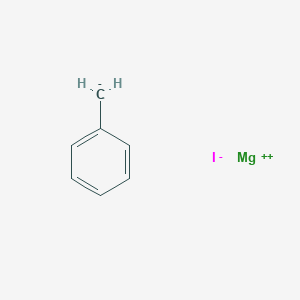
Magnesium iodide phenylmethanide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium iodide phenylmethanide (1/1/1) is an organometallic compound that combines magnesium iodide with phenylmethanide. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium iodide phenylmethanide can be synthesized through the reaction of phenylmethanide with magnesium iodide in an anhydrous environment. The reaction typically involves the use of dry diethyl ether as a solvent to prevent the decomposition of the Grignard reagent. The general reaction is as follows:
PhCH2I+Mg→PhCH2MgI
Industrial Production Methods
Industrial production of magnesium iodide phenylmethanide follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of automated systems to handle the reagents and solvents in a controlled environment is common to minimize exposure to moisture and air.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium iodide phenylmethanide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Reduction Reactions: Reduces certain organic compounds under specific conditions.
Common Reagents and Conditions
Common reagents used with magnesium iodide phenylmethanide include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like diethyl ether or tetrahydrofuran.
Major Products
The major products formed from these reactions include primary, secondary, and tertiary alcohols, depending on the nature of the carbonyl compound used.
Wissenschaftliche Forschungsanwendungen
Magnesium iodide phenylmethanide has several scientific research applications:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of novel materials with specific properties.
Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of magnesium iodide phenylmethanide involves the nucleophilic attack of the phenylmethanide anion on electrophilic centers in organic molecules. This reaction forms new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds. The magnesium ion stabilizes the intermediate complex, facilitating the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium bromide phenylmethanide
- Magnesium chloride phenylmethanide
- Magnesium fluoride phenylmethanide
Uniqueness
Magnesium iodide phenylmethanide is unique due to its specific reactivity and stability compared to other magnesium halides. The iodide ion provides a better leaving group, making the compound more reactive in certain nucleophilic addition and substitution reactions.
Conclusion
Magnesium iodide phenylmethanide (1/1/1) is a versatile organometallic compound with significant applications in organic synthesis, pharmaceuticals, and material science. Its unique properties and reactivity make it a valuable tool in various scientific research fields.
Eigenschaften
CAS-Nummer |
37782-11-9 |
|---|---|
Molekularformel |
C7H7IMg |
Molekulargewicht |
242.34 g/mol |
InChI |
InChI=1S/C7H7.HI.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ADIUTCVTMSNXEF-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=CC=CC=C1.[Mg+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


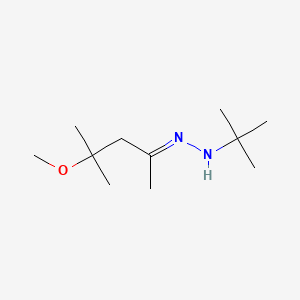
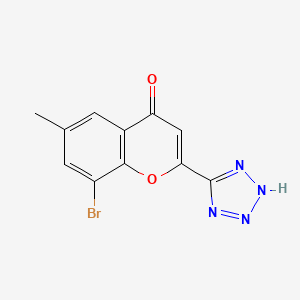
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
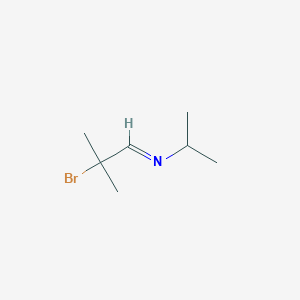
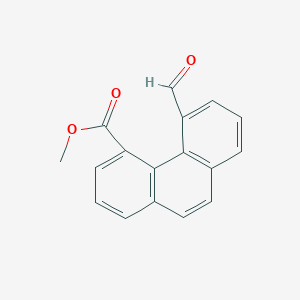
![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)
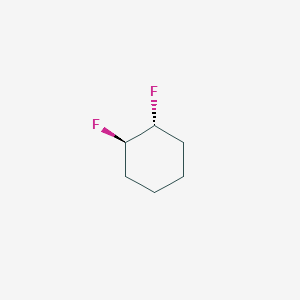

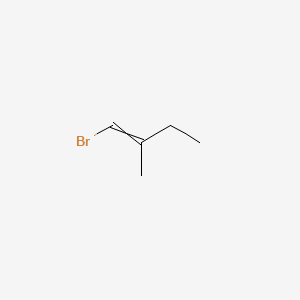



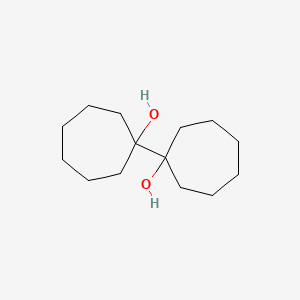
![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
